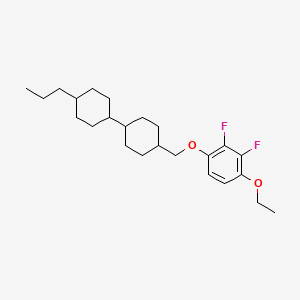

![molecular formula C31H38O17 B14045113 [(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)

[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

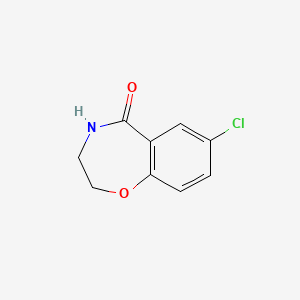

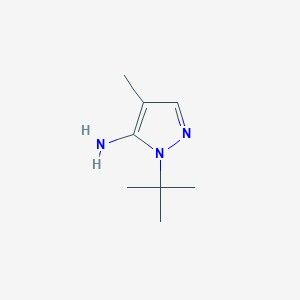

Tenuifoliside A is a bioactive oligosaccharide ester extracted from the roots of Polygala tenuifolia, a traditional medicinal plant used in China and Korea. This compound has garnered attention due to its neuroprotective, anti-apoptotic, and anti-depressant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tenuifoliside A can be synthesized through a series of chemical reactions involving the esterification of specific oligosaccharides. The process typically involves the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) to monitor the hydrolytic kinetics and degradation mechanisms .

Industrial Production Methods: Industrial production of Tenuifoliside A involves the extraction from Polygala tenuifolia roots, followed by purification using chromatographic techniques. The compound is then isolated and characterized to ensure its purity and efficacy .

Análisis De Reacciones Químicas

Types of Reactions: Tenuifoliside A undergoes various chemical reactions, including hydrolysis, isomerization (cis-trans isomerism, keto-enol tautomerism, and optical isomerism), and esterification .

Common Reagents and Conditions: The hydrolytic reactions are typically carried out in aqueous solutions with varying pH levels. The stability of Tenuifoliside A is influenced by temperature and pH, with higher degradation rates observed under alkaline conditions .

Major Products Formed: The primary degradation products of Tenuifoliside A include various isomers and hydrolyzed fragments, which are identified using UHPLC-Q-TOF/MS .

Aplicaciones Científicas De Investigación

Tenuifoliside A has a wide range of scientific research applications:

Mecanismo De Acción

Tenuifoliside A exerts its effects through multiple molecular targets and pathways:

Neuroprotection: It promotes cell proliferation and neurite outgrowth by activating the ERK/CREB/BDNF signaling pathway.

Anti-depressant Activity: The compound enhances the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt, which are crucial for neural differentiation.

Anti-apoptotic Effects: Tenuifoliside A reduces corticosterone-induced neuron damage by modulating the PI3K/AKT and MEK/ERK/CREB pathways.

Comparación Con Compuestos Similares

Tenuifoliside A is compared with other oligosaccharide esters such as Tenuifoliside B and 3,6’-disinapoylsucrose:

Tenuifoliside B: Similar to Tenuifoliside A, it is an oligosaccharide ester with neuroprotective properties but differs in its specific esterification pattern.

3,6’-disinapoylsucrose: Another oligosaccharide ester from Polygala tenuifolia, known for its neuroprotective effects and similar degradation mechanisms.

Tenuifoliside A stands out due to its unique combination of neuroprotective, anti-apoptotic, and anti-depressant activities, making it a valuable compound for further research and therapeutic development .

Propiedades

Fórmula molecular |

C31H38O17 |

|---|---|

Peso molecular |

682.6 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate |

InChI |

InChI=1S/C31H38O17/c1-41-18-10-15(11-19(42-2)27(18)43-3)4-9-22(35)44-13-21-23(36)25(38)26(39)30(45-21)48-31(14-33)28(24(37)20(12-32)47-31)46-29(40)16-5-7-17(34)8-6-16/h4-11,20-21,23-26,28,30,32-34,36-39H,12-14H2,1-3H3/b9-4+/t20-,21+,23+,24-,25-,26+,28+,30+,31+/m0/s1 |

Clave InChI |

VOZDDCMEFRAJHD-XMPZFKQGSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@]3([C@@H]([C@H]([C@@H](O3)CO)O)OC(=O)C4=CC=C(C=C4)O)CO)O)O)O |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C4=CC=C(C=C4)O)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

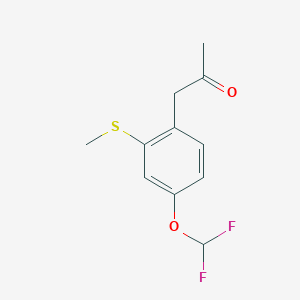

![2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine](/img/structure/B14045099.png)